4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol
Description
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and a thiol (-SH) group at the 2-position. The methoxy group enhances electron-donating properties, influencing reactivity and biological interactions, while the thiol group provides nucleophilic and redox-active characteristics.
Synthesis: The compound can be synthesized via cyclization reactions. For example, thiourea reacts with α-halo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in refluxing ethanol to form thiazole derivatives . This method is analogous to the synthesis of 4-(4-methoxyphenyl)thiazol-2-amine, where the thiol group is replaced by an amine .
Properties
Molecular Formula |
C10H9NOS2 |
|---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13) |
InChI Key |
HHKFGXNOUWCQEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Functional Groups
- Functional Group Impact :
Heterocyclic Core Variations
- Core Impact: Triazole-thiols () exhibit stronger antifungal activity due to triazole’s ability to inhibit cytochrome P450 enzymes . Thiazolidinones () are known for antidiabetic and anti-inflammatory effects, but the addition of a thiadiazole moiety may alter pharmacokinetics .
Substituent Position and Bioactivity
- Para vs. Meta Methoxy Substitution :
- 4-(4-Methoxyphenyl)thiazol-2-amine (para-methoxy) showed superior antidiabetic activity compared to 4-(3-methoxyphenyl)thiazol-2-amine (meta-methoxy), likely due to better electronic alignment with target enzymes .
- Analgesic derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) demonstrated lower ulcer indices than meta-substituted analogues, suggesting para-methoxy groups may reduce gastrointestinal toxicity .
Key Research Findings
- Synthetic Flexibility : The thiol group in this compound allows derivatization into hydrazones, disulfides, and S-alkylated products, enhancing drug design versatility .
- Bioactivity Trends: Para-substituted methoxyphenyl groups generally improve target affinity and reduce toxicity compared to meta-substituted or non-methoxy analogues .
- Heterocyclic Hybrids : Hybrid structures (e.g., thiazole-triazole or thiazole-pyrimidine) show synergistic effects, combining multiple pharmacophores for enhanced efficacy .
Data Tables
Table 1: Physicochemical Properties
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